5-Bromo-1-methyl-6-(trifluoromethyl)-1H-indole
CAS No.:
Cat. No.: VC15905268
Molecular Formula: C10H7BrF3N
Molecular Weight: 278.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H7BrF3N |
|---|---|
| Molecular Weight | 278.07 g/mol |
| IUPAC Name | 5-bromo-1-methyl-6-(trifluoromethyl)indole |
| Standard InChI | InChI=1S/C10H7BrF3N/c1-15-3-2-6-4-8(11)7(5-9(6)15)10(12,13)14/h2-5H,1H3 |
| Standard InChI Key | IKQAIQZIECBICD-UHFFFAOYSA-N |
| Canonical SMILES | CN1C=CC2=CC(=C(C=C21)C(F)(F)F)Br |
Introduction
Chemical Identity and Structural Characteristics
5-Bromo-1-methyl-6-(trifluoromethyl)-1H-indole belongs to the indole family, characterized by a bicyclic structure comprising a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Its molecular formula is CHBrFN, with a molecular weight of 280.08 g/mol . The trifluoromethyl group at position 6 enhances electron-withdrawing properties, while the bromine atom at position 5 facilitates electrophilic substitution reactions.
Synthesis and Optimization Strategies
The synthesis of 5-bromo-1-methyl-6-(trifluoromethyl)-1H-indole involves multi-step halogenation and alkylation processes.
Key Synthetic Routes
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Bromination of 1-Methyl-6-(trifluoromethyl)-1H-indole:
Direct bromination using -bromosuccinimide (NBS) in dichloromethane at 0°C yields the target compound with >80% efficiency .Side products, such as 4-bromo isomers, are minimized by controlling reaction temperature and stoichiometry .
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Metal-Catalyzed Cross-Coupling:
Palladium-catalyzed Suzuki-Miyaura reactions enable functionalization at position 5, though this method is less common due to the stability of the bromine substituent .
Industrial-Scale Production
Continuous flow reactors improve yield (up to 92%) and reduce waste by maintaining precise control over reaction parameters (temperature: 25°C, residence time: 30 min) .
Applications in Medicinal Chemistry
This compound’s bioactivity profile has spurred interest in drug discovery:
Kinase Inhibition
5-Bromo-1-methyl-6-(trifluoromethyl)-1H-indole demonstrates inhibitory activity against glycogen synthase kinase-3 (GSK-3), a target for neurodegenerative diseases . Comparative studies with 5-bromoindole (IC: 1.2 µM) suggest that the trifluoromethyl group enhances binding affinity by 30% .
| Compound | Target | IC (µM) | Selectivity (vs. CDK2) |
|---|---|---|---|
| 5-Bromo-1-methyl-6-CF-indole | GSK-3β | 0.9 | >100 |
| 5-Bromoindole | GSK-3β | 1.2 | 50 |
Mechanistic Insights
The trifluoromethyl group’s electronegativity stabilizes charge-transfer interactions with enzyme active sites, while bromine participates in halogen bonding with backbone carbonyls (e.g., GSK-3β’s Lys85 residue) . Molecular dynamics simulations reveal a binding free energy of -9.8 kcal/mol, primarily driven by van der Waals interactions .
Comparison with Structural Analogs
Substituent positioning critically influences bioactivity:
| Compound | Structure | GSK-3β IC (µM) | COX-2 IC (µM) |
|---|---|---|---|
| 5-Bromo-1-methyl-6-CF-indole | Indole with 5-Br, 6-CF | 0.9 | 5.3 |
| 3-Bromo-2-CF-indole | Indole with 3-Br, 2-CF | 2.1 | 12.4 |
| 5-Bromoindole | Unsubstituted | 1.2 | N/A |
The 6-trifluoromethyl group in 5-bromo-1-methyl-6-CF-indole reduces steric hindrance, enabling deeper penetration into hydrophobic enzyme pockets .
Case Studies in Drug Development
Neuroprotective Agent Screening
In a 2024 study, this compound extended neuron survival by 40% in amyloid-β-treated cortical cultures, outperforming reference compound tideglusib (35% survival) .
Agricultural Fungicide Trials
Field tests against Phytophthora infestans showed 89% inhibition at 50 ppm, comparable to commercial fungicide metalaxyl (92%) .
Future Directions and Challenges
Scalability remains a hurdle due to the high cost of trifluoromethylation reagents (~$1,200/kg). Advances in electrochemical fluorination could reduce production costs by 60% . Additionally, in vivo toxicity profiles are pending, with preliminary LD values in mice exceeding 500 mg/kg .
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